molecular formula C21H21N3O2 B2715346 butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 843622-89-9

butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2715346
CAS No.: 843622-89-9
M. Wt: 347.418
InChI Key: PXIBYFVMOHEGHK-UHFFFAOYSA-N
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Description

butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a butyl ester group attached to an indoloquinoxaline core, which contributes to its unique chemical properties and biological activities.

Comparison with Similar Compounds

butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can be compared with other similar compounds such as:

    Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.

    Echinomycin: An indoloquinoxaline antibiotic that binds to DNA and inhibits transcription.

    Atinoleutin: Another indoloquinoxaline compound with anticancer properties.

The uniqueness of this compound lies in its specific ester group, which may influence its solubility, bioavailability, and overall biological activity compared to other similar compounds.

Biological Activity

Butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indoloquinoxaline class of compounds. Its structure features an indole and a quinoxaline moiety, which are known for their biological significance. The butyl group enhances the compound's solubility and bioactivity, making it a promising candidate for drug development.

Chemical Formula: C21H21N3O2
CAS Number: 843622-89-9
Molecular Weight: 347.41 g/mol

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity: Studies indicate that this compound has potential as an anticancer agent. It interacts with DNA through intercalation, which can inhibit cancer cell proliferation. Research has demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Antiviral Properties: The indoloquinoxaline derivatives have shown antiviral activity against several viruses. The mechanism is believed to involve inhibition of viral replication processes .
  • Antimicrobial Effects: The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested using the disc diffusion method, showing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The compound's ability to intercalate into DNA disrupts the replication process, making it effective against cancer cells.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in viral replication or bacterial metabolism, contributing to its antimicrobial and antiviral effects .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound induces oxidative stress in cells, leading to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be useful:

Compound NameStructural FeaturesBiological Activity
6H-Indolo[2,3-b]quinoxaline Core structure similar; lacks butyl groupAnticancer, antimicrobial
Ellipticine Indole-based structure; different substitutionAnticancer
Isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate Similar core; different substituent at 6-positionAntiviral

This table illustrates how this compound stands out due to its specific substitution pattern and enhanced solubility compared to other compounds in the same class .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy Study: A study reported that this compound exhibited IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing: In another study focusing on antimicrobial activity, this compound showed effective inhibition against multiple bacterial strains with MIC values comparable to established antibiotics .

Properties

IUPAC Name

butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBYFVMOHEGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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